2-(2,5-dichlorophenyl)-2-oxoacetaldehyde
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Overview
Description
2-(2,5-Dichlorophenyl)-2-oxoacetaldehyde is an organic compound characterized by the presence of two chlorine atoms attached to a phenyl ring and an oxoacetaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,5-dichlorophenylsulfonyl chloride with acetone oxime in the presence of triethylamine . The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of 2-(2,5-dichlorophenyl)-2-oxoacetaldehyde may involve large-scale chlorination processes followed by specific reaction steps to introduce the oxoacetaldehyde group. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dichlorophenyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2,5-dichlorophenyl)acetic acid.
Reduction: Formation of 2-(2,5-dichlorophenyl)-2-hydroxyacetaldehyde.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-(2,5-Dichlorophenyl)-2-oxoacetaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,5-dichlorophenyl)-2-oxoacetaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorophenol: Shares the dichlorophenyl structure but lacks the oxoacetaldehyde group.
2,5-Dichlorophenyl isothiocyanate: Contains an isothiocyanate group instead of an oxoacetaldehyde group.
5-(2,5-Dichlorophenyl)-2-furoic acid: Contains a furoic acid group instead of an oxoacetaldehyde group.
Uniqueness
2-(2,5-Dichlorophenyl)-2-oxoacetaldehyde is unique due to the presence of both the dichlorophenyl and oxoacetaldehyde groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
38923-37-4 |
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Molecular Formula |
C8H4Cl2O2 |
Molecular Weight |
203.02 g/mol |
IUPAC Name |
2-(2,5-dichlorophenyl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C8H4Cl2O2/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-4H |
InChI Key |
TTYGCHQREINYBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)C=O)Cl |
Origin of Product |
United States |
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